5-Bromo-4-methoxythiophene-2-carboxylic acid
CAS No.: 1423027-99-9
Cat. No.: VC2572504
Molecular Formula: C6H5BrO3S
Molecular Weight: 237.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1423027-99-9 |
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Molecular Formula | C6H5BrO3S |
Molecular Weight | 237.07 g/mol |
IUPAC Name | 5-bromo-4-methoxythiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) |
Standard InChI Key | SSZYFNWEXXZETP-UHFFFAOYSA-N |
SMILES | COC1=C(SC(=C1)C(=O)O)Br |
Canonical SMILES | COC1=C(SC(=C1)C(=O)O)Br |
Introduction
Chemical Structure and Properties
Molecular Identity
5-Bromo-4-methoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C₆H₅BrO₃S. According to PubChem records, this compound is identified by CAS number 1423027-99-9 and has an European Community (EC) Number of 819-805-0 . The compound belongs to the class of thiophenes, which are five-membered aromatic heterocycles containing a sulfur atom.
Physical and Chemical Properties
Based on available data and comparable thiophene derivatives, the following properties can be attributed to 5-Bromo-4-methoxythiophene-2-carboxylic acid:
The compound's reactivity is significantly influenced by its three functional groups. The bromine atom at position 5 serves as a reactive site for various coupling reactions, while the methoxy group at position 4 affects the electron distribution in the thiophene ring. The carboxylic acid functionality provides opportunities for further derivatization through esterification, amide formation, and other transformations.
Structural Comparison with Analogs
Related Thiophene Derivatives
The specific substitution pattern of 5-Bromo-4-methoxythiophene-2-carboxylic acid distinguishes it from its structural isomers and related compounds:
Structure-Activity Relationships
The positioning of functional groups on the thiophene ring significantly influences the compound's electronic properties and reactivity:
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The bromine atom at position 5 creates an electron-deficient site for nucleophilic attack and serves as a handle for metal-catalyzed coupling reactions.
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The methoxy group at position 4 donates electron density to the thiophene ring through resonance, affecting the reactivity at other positions.
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The carboxylic acid at position 2 provides acidic properties and offers opportunities for further functionalization.
This specific arrangement of substituents creates a unique electronic environment that is distinct from its structural isomers, potentially leading to differential reactivity patterns and biological activities .
Synthesis and Preparation Methods
Synthetic Routes
Based on established methods for similar compounds, the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid likely involves one of the following approaches:
Reaction Conditions and Parameters
The reaction conditions for the synthesis of 5-Bromo-4-methoxythiophene-2-carboxylic acid typically require careful control of temperature, solvent selection, and reaction time. For bromination reactions, the following conditions are generally employed:
Parameter | Typical Conditions | Purpose |
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Temperature | 0-25°C | Control selectivity and prevent multiple bromination |
Solvent | Acetic acid, DCM, or CHCl₃ | Facilitate dissolution and reactivity |
Catalyst | Lewis acids (optional) | Enhance rate and regioselectivity |
Reaction Time | 2-8 hours | Allow complete conversion while minimizing side reactions |
Purification Techniques
Purification of 5-Bromo-4-methoxythiophene-2-carboxylic acid typically involves a combination of the following techniques:
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Recrystallization from appropriate solvent systems
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Column chromatography for removal of impurities
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Acid-base extraction to separate the carboxylic acid from neutral impurities
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Preparative HPLC for analytical-grade material
These methods ensure the isolation of pure compound suitable for research and development applications.
Biological Activity and Applications
Enzyme Inhibition
The compound may interact with various enzymes, potentially including:
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Tyrosine-protein phosphatase non-receptor type 1, as suggested for the related compound 4-Bromo-5-methoxythiophene-2-carboxylic acid
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Other phosphatases and kinases involved in cellular signaling pathways
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Enzymes involved in metabolic processes where carboxylic acid moieties serve as substrate mimics
Receptor Interactions
The specific arrangement of functional groups may enable interactions with biological receptors:
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The carboxylic acid group can form hydrogen bonds with receptor binding sites
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The methoxy group provides a hydrogen bond acceptor
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The aromatic thiophene ring can engage in π-stacking interactions with aromatic amino acid residues in proteins
Synthetic Building Block
5-Bromo-4-methoxythiophene-2-carboxylic acid serves as a valuable intermediate in organic synthesis:
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The bromine functionality allows for various cross-coupling reactions (Suzuki, Stille, Negishi)
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The carboxylic acid group can undergo transformations to form esters, amides, and other derivatives
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The methoxy group provides a site for potential demethylation or other transformations
Medicinal Chemistry
In medicinal chemistry, this compound may find applications as:
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A scaffold for the development of biologically active compounds
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A probe for investigating structure-activity relationships
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An intermediate in the synthesis of potential therapeutic agents
Materials Science Applications
The unique structural features of 5-Bromo-4-methoxythiophene-2-carboxylic acid make it potentially valuable in materials science:
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Precursor for functionalized conductive polymers
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Building block for the development of organic electronic materials
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Component in the synthesis of materials with specific optical or electronic properties
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for 5-Bromo-4-methoxythiophene-2-carboxylic acid is limited in the available literature, the following characteristics can be predicted based on its structure and similar compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted):
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Thiophene proton at position 3: δ ≈ 7.2-7.5 ppm (singlet)
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Methoxy protons: δ ≈ 3.8-4.0 ppm (singlet, 3H)
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Carboxylic acid proton: δ ≈ 12-13 ppm (broad singlet, 1H)
¹³C NMR (predicted):
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Carboxylic acid carbon: δ ≈ 165-170 ppm
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Thiophene ring carbons: δ ≈ 110-150 ppm
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Methoxy carbon: δ ≈ 55-60 ppm
Infrared (IR) Spectroscopy
Key expected IR absorptions include:
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O-H stretching (carboxylic acid): 3300-2500 cm⁻¹ (broad)
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C=O stretching (carboxylic acid): 1700-1680 cm⁻¹
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C-O stretching (carboxylic acid): 1320-1210 cm⁻¹
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C-O-C stretching (methoxy): 1260-1200 cm⁻¹
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C-Br stretching: 550-650 cm⁻¹
Chromatographic Analysis
The compound can be analyzed using various chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) using reverse-phase columns
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Gas Chromatography (GC) after derivatization of the carboxylic acid group
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Thin-Layer Chromatography (TLC) with appropriate solvent systems for monitoring reactions
Mass Spectrometry
Mass spectrometric analysis would likely reveal:
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Molecular ion peak corresponding to m/z 237/239 (reflecting the bromine isotope pattern)
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Fragment ions corresponding to loss of -COOH (m/z 192/194)
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Fragment ions corresponding to loss of -OCH₃ (m/z 206/208)
Structure-Based Design Applications
Medicinal Chemistry Perspective
From a medicinal chemistry standpoint, 5-Bromo-4-methoxythiophene-2-carboxylic acid offers several advantages as a scaffold for drug design:
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The carboxylic acid group provides a site for hydrogen bonding interactions with target proteins and can be modified to improve pharmacokinetic properties.
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The bromine atom serves as a potential site for structural diversification through cross-coupling reactions, allowing for the creation of compound libraries.
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The methoxy group contributes to the electronic properties of the molecule and can influence binding interactions with biological targets.
Comparison with Bioisosteres
When considering potential applications in drug design, it is useful to compare 5-Bromo-4-methoxythiophene-2-carboxylic acid with relevant bioisosteres:
Bioisostere | Advantages | Disadvantages |
---|---|---|
Furan analogs | Reduced sulfur toxicity concerns | Lower metabolic stability |
Pyrrole analogs | Potential for additional H-bonding | Different electronic properties |
Phenyl analogs | Better stability | Different geometry and electronic distribution |
This comparison highlights the unique properties of the thiophene core that may be advantageous in specific applications, particularly where the electronic properties of sulfur are desired .
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